molecular formula C12H22O3 B12877200 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one

Cat. No.: B12877200
M. Wt: 214.30 g/mol
InChI Key: KYUOECYMWKTMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is known for its unique structure, which includes a furanone ring substituted with ethoxyethyl and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxyethyl and diethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

    Isopropyl butyrate: An ester used in the production of perfumes and cosmetics.

Uniqueness

5-(2-Ethoxyethyl)-3,3-diethyldihydrofuran-2(3H)-one is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

5-(2-ethoxyethyl)-3,3-diethyloxolan-2-one

InChI

InChI=1S/C12H22O3/c1-4-12(5-2)9-10(15-11(12)13)7-8-14-6-3/h10H,4-9H2,1-3H3

InChI Key

KYUOECYMWKTMKY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)CCOCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.